A Technical Guide to the Structural Elucidation of tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
A Technical Guide to the Structural Elucidation of tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, integrating various analytical techniques to build a cohesive and validated structural assignment. The bicyclo[2.2.2]octane framework is a rigid and stereochemically complex scaffold that is valuable in pharmaceutical synthesis and asymmetric catalysis.[1] The precise characterization of molecules built on this framework is a critical quality control step to ensure structural integrity and purity.[2]
The molecular formula of the target compound is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol .[1][3]
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The initial step in any structural elucidation workflow is to confirm the molecular weight and identify key functional groups. This provides the fundamental pieces of the puzzle that will be assembled using more detailed spectroscopic methods.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Insights
Mass spectrometry is indispensable for confirming the molecular weight and can offer initial structural clues through fragmentation analysis.[2] Electrospray Ionization (ESI) is a preferred soft ionization technique for molecules of this type.
Expertise & Experience: The choice of ESI in positive ion mode is strategic. The nitrogen atom in the bicyclic system is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. A key fragmentation pathway for the tert-butyloxycarbonyl (Boc) protecting group involves the loss of isobutylene (56 Da) or tert-butanol (74 Da), providing a strong diagnostic signature.[2][4][5] This predictable fragmentation is a cornerstone of identifying Boc-protected amines.[6] While Boc-cleavage can sometimes be an issue in ESI-MS, optimizing instrument parameters like the fragmentor voltage can help minimize in-source decay.[7]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass measurement.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) to observe characteristic fragment ions.
Data Presentation: Expected MS Fragmentation
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | 228.1594 | Protonated molecular ion |
| [M+H - C₄H₈]⁺ | 172.1019 | Loss of isobutylene from Boc group |
| [M+H - C₅H₉O₂]⁺ | 128.1019 | Loss of the entire Boc group |
| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy provides a rapid and non-destructive method to identify the primary functional groups present in the molecule.
Expertise & Experience: The IR spectrum will be dominated by absorbances from the O-H, C-H, and C=O bonds. The hydroxyl group will present as a broad absorption, characteristic of hydrogen bonding. The carbonyl of the Boc group has a very distinct, strong absorption. The position of this carbonyl stretch can be subtly influenced by the ring system, but it typically appears in the expected region for carbamates.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of the neat, solid compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 (broad) | Medium-Strong | O-H stretch (hydroxyl group) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carbamate carbonyl) |
| ~1160 | Strong | C-O stretch (carbamate) |
Core Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of all protons and carbons in the rigid bicyclic system.[8][9]
Expertise & Experience: The rigidity of the 2-azabicyclo[2.2.2]octane system leads to well-defined spatial relationships and, consequently, distinct coupling constants between protons. The challenge lies in deconvoluting the complex, overlapping signals in the aliphatic region. 2D NMR experiments like COSY and HSQC are not just helpful; they are essential for tracing the connectivity through the scaffold. HMBC is then used to piece together the larger fragments and confirm the placement of the hydroxyl and Boc groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The rest of the signals, corresponding to the 12 protons on the bicyclic framework, will appear as complex multiplets in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (H5) is a key landmark, typically appearing further downfield.
The ¹³C NMR spectrum will show 12 distinct signals, confirming the molecular formula. Key signals include the carbamate carbonyl, the quaternary carbon of the Boc group, the carbon bearing the hydroxyl group (C5), and the bridgehead carbons.
Data Presentation: Expected NMR Chemical Shifts (Note: Chemical shifts are approximate and can vary with solvent and concentration. Assignments are based on typical values for this scaffold.)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | ~2.8 (br s) | ~54 | H3, H6, H7 | C3, C5, C6, C7, C8 |
| 3 | ~3.3 (m) | ~44 | H1, H4 | C1, C4, C=O |
| 4 | ~1.8 (m) | ~33 | H3, H5 | C3, C5, C6 |
| 5 | ~3.9 (m) | ~68 | H4, H6 | C1, C4, C6, C7 |
| 6 | ~1.6 (m) | ~30 | H1, H5, H7 | C1, C4, C5, C8 |
| 7 | ~1.9 (m) | ~28 | H1, H6, H8 | C1, C5, C6, C8 |
| 8 | ~1.5 (m) | ~25 | H7 | C1, C6, C7 |
| C=O | - | ~155 | - | H3, t-Bu H's |
| t-Bu (C) | - | ~80 | - | t-Bu H's |
| t-Bu (CH₃) | ~1.45 (s, 9H) | ~28.5 | - | t-Bu C, C=O |
2D NMR Correlation Analysis
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of bonded proton networks. Starting from the distinct H5 proton, one can walk around the six-membered rings of the bicyclic system, connecting H5 to H4 and H6, then H6 to H1 and H7, and so on.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the primary method for assigning the carbon signals based on the already-determined proton assignments from the COSY spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the different spin systems and confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. For example, observing a correlation from the protons on C3 to the carbamate carbonyl carbon (C=O) definitively places the Boc group on the nitrogen at position 2. Similarly, correlations from H5 to the bridgehead carbon C1 confirms the position of the hydroxyl group.
// Positional connections Boc -> N2 [style=invis]; OH -> C5 [style=invis]; H3 -> C3 [style=invis]; H5 -> C5 [style=invis]; } caption [label="Key HMBC Correlations", shape=plaintext, fontsize=10]; }
Synthesis and Conclusion
By integrating the data from MS, IR, and a full suite of NMR experiments, a self-validating and unambiguous structural elucidation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is achieved. The molecular formula and key functional groups are confirmed, and every proton and carbon atom is assigned within the rigid bicyclic framework. This comprehensive approach ensures the highest level of scientific integrity, providing a reliable foundation for its application in research and drug development. The synthesis of related bicyclic amino alcohols has been reported, often involving multi-step sequences to construct the rigid core.[10][11] Chiral versions have been synthesized via intramolecular lactonization reactions.[12][13]
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